molecular formula C26H29ClN2O5 B2843588 Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride CAS No. 2097922-16-0

Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride

Cat. No. B2843588
CAS RN: 2097922-16-0
M. Wt: 484.98
InChI Key: AWSMXWFBYBDDQQ-UHFFFAOYSA-N
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Description

The compound is composed of several structural components including a quinoline ring, a piperidine ring, and methoxybenzoyl and carboxylate groups . Quinolines are known for their pharmaceutical and biological activities, making them valuable in drug research and development . Piperidines are also significant in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The quinoline and piperidine rings form the core structure, with the methoxybenzoyl and carboxylate groups attached .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinolines and piperidines are known to undergo a variety of chemical reactions. For example, quinolines can react with ethene-1,2,3,4-tetracarbonitrile to form new pyrano[3,2-c]quinolones . Piperidines can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis Approaches

The synthesis of compounds structurally related to Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride involves complex reactions that provide insights into the chemical properties and potential applications of these molecules. For instance, Bänziger et al. (2000) outlined a practical and large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a compound serving as an important intermediate for pharmaceutically active compounds. This synthesis utilizes readily available materials and highlights the potential for large-scale manufacturing of complex quinoline derivatives (Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000).

Biological Activities

Research into the biological activities of quinoline derivatives reveals their potential in various scientific applications, including antimicrobial and antifungal activities. Patel et al. (2011) synthesized new pyridine derivatives, including those structurally similar to the query compound, and evaluated their in vitro antimicrobial activity. Their work demonstrates variable and modest activity against investigated bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Patel, S. N. Agravat, and Faiyazalam M. Shaikh, 2011).

Photodiode Applications

Elkanzi et al. (2020) explored the optical characterizations of a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate for photodiode applications. This research underscores the versatility of quinoline derivatives in electronic applications, where their unique optical properties can be harnessed for the design and manufacturing of organic photodiodes (Elkanzi, A. Farag, N. Roushdy, and A. Mansour, 2020).

Future Directions

The future directions for this compound would depend on its biological or pharmacological activity. Given the known activities of quinolines and piperidines, it could be of interest in drug research and development .

properties

IUPAC Name

ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5.ClH/c1-4-33-26(30)18-11-13-28(14-12-18)24-21-15-20(32-3)9-10-23(21)27-16-22(24)25(29)17-5-7-19(31-2)8-6-17;/h5-10,15-16,18H,4,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSMXWFBYBDDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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